molecular formula C11H13N3O B12974826 (5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine

(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B12974826
M. Wt: 203.24 g/mol
InChI Key: XKIZJGOYHMCKFA-UHFFFAOYSA-N
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Description

(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a dimethylphenyl group attached to the oxadiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles or reduce the methanamine group to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary amines or saturated heterocycles.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic ring.

Scientific Research Applications

(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
  • (5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)methanamine
  • (5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methanamine

Comparison: Compared to its similar compounds, (5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine stands out due to the presence of two methyl groups on the phenyl ring. This structural feature can influence its reactivity, stability, and biological activity. For instance, the dimethyl substitution may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)11-14-13-10(6-12)15-11/h3-5H,6,12H2,1-2H3

InChI Key

XKIZJGOYHMCKFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CN)C

Origin of Product

United States

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